(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Description
This compound is a cyclotetradecatriene diol characterized by a 14-membered carbon ring with three double bonds (4Z, 8Z, 13Z configurations) and hydroxyl groups at positions 1 and 3. Its stereochemistry includes chiral centers at C1 (S), C3 (R), and C12 (S), along with a propan-2-yl (isopropyl) substituent at C12 and methyl groups at C1, C5, and C4.
Properties
IUPAC Name |
(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13-/t18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVKDDXPCFBMOV-KPKOZXNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC/C(=C\[C@@H](C[C@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57605-80-8 | |
| Record name | 2,7,11-Cembratriene-4,6-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057605808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound (1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol is a complex terpenoid primarily found in the plant Nicotiana tabacum (tobacco). This compound belongs to a class of natural products known for their diverse biological activities. Understanding its biological activity is crucial for potential applications in pharmacology and other fields.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H34O2
- IUPAC Name : this compound
This compound features multiple double bonds and hydroxyl groups that contribute to its reactivity and interactions with biological systems.
1. Antioxidant Activity
Research indicates that terpenoids possess significant antioxidant properties. The compound has shown potential in scavenging free radicals and reducing oxidative stress in various biological models. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS).
3. Anti-inflammatory Properties
Terpenoids are often associated with anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This could have implications for treating inflammatory diseases.
4. Neuroprotective Effects
Emerging evidence indicates that certain terpenoids exhibit neuroprotective properties. The ability of this compound to cross the blood-brain barrier and modulate neuroinflammation may position it as a candidate for neurodegenerative disease therapies.
Case Studies and Research Findings
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities which can be harnessed for various applications:
- Antioxidant Properties :
- Anticancer Activity :
- Anti-inflammatory Effects :
Applications in Nanotechnology
Recent advancements in nanotechnology have highlighted the utility of phenolic compounds in the development of nanoparticles for biomedical applications:
- Drug Delivery Systems :
- Biosensing and Bioimaging :
Case Studies
Comparison with Similar Compounds
Structural Isomerism
The compound’s closest analog is (4E,8E,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol (PubChem CID: 6436665), which differs in the stereochemistry of double bonds at positions 4 and 8 (E vs. Z). Key distinctions include:
- Molecular Geometry : The Z-configured double bonds in the target compound create a bent conformation, whereas E-configured bonds in the analog produce a more linear structure. This impacts van der Waals interactions and packing efficiency, influencing melting points and solubility .
- Spectral Signatures: NMR chemical shifts (e.g., ¹H and ¹³C) would vary due to differences in substituent environments. For example, protons near Z-configured double bonds exhibit distinct coupling constants compared to E-configured analogs, as seen in studies of similar terpenoids .
Table 1: Structural and Spectral Comparison
| Property | Target Compound (4Z,8Z,13Z) | Analog (4E,8E,13Z) |
|---|---|---|
| Double-bond configuration | 4Z, 8Z, 13Z | 4E, 8E, 13Z |
| Predicted solubility in nonpolar solvents | Higher (bent structure) | Lower (linear structure) |
| ¹H-NMR coupling constants (J values) | ~10–12 Hz (cis protons) | ~15–17 Hz (trans protons) |
| PubChem CID | Not listed | 6436665 |
| Potential applications | Understudied | Fragrance components |
Preparation Methods
Epoxidation and Reductive Opening
Enzymatic Hydroxylation
Biotransformation using Streptomyces or Aspergillus spp. introduces hydroxyl groups with high stereoselectivity. For instance:
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Fermentation : The precursor is incubated with Streptomyces griseus in a glucose-rich medium at 28°C for 72 hours.
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Hydroxylation : Cytochrome P450 enzymes catalyze C-1 and C-3 hydroxylation, yielding the desired diol.
Total Synthesis via Macrocyclization and Diels-Alder Strategy
Total synthesis addresses the challenge of constructing the 14-membered ring with precise stereochemistry. A transannular Diels-Alder (TADA) approach is employed:
Linear Precursor Assembly
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Diene Synthesis :
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(E,E)-Farnesyl bromide is coupled with a Z-configured allylic alcohol via Yamamoto coupling to install the 4Z,8Z,13Z triene system.
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Stereochemical control is achieved using Evans’ oxazolidinone auxiliaries.
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Dienophile Preparation :
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A cis-dienophile (e.g., maleic anhydride) is appended to the terminal alkene via Heck coupling.
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Macrocyclization and TADA Reaction
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Ring Closure : Mitsunobu reaction links the diene and dienophile termini, forming a 14-membered macrocycle with 1,3-diol protection as acetates.
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Thermal Cyclization : Heating the macrocycle at 260°C induces a TADA reaction, generating the trans-anti-trans tricyclic intermediate.
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Diol Deprotection : Acidic hydrolysis (HCl/MeOH) removes the acetate groups, yielding the target diol.
Stereocontrolled Oxidation of Polyenes
The 1,3-diol motif is introduced via syn-dihydroxylation of a precursor triene:
Osmium Tetroxide-Mediated Dihydroxylation
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Substrate Preparation : A fully conjugated triene (4Z,8Z,13Z) is synthesized via Wittig olefination.
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Oxidation : Catalytic OsO₄ with N-methylmorpholine N-oxide (NMO) as a co-oxidant adds two hydroxyl groups across the 1,2-double bond in syn fashion.
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Workup : Sodium bisulfite quenches excess OsO₄, and the diol is purified via flash chromatography.
Sharpless Asymmetric Dihydroxylation
For enantioselective synthesis, the Sharpless protocol using (DHQD)₂PHAL as a chiral ligand achieves >90% enantiomeric excess at C-1 and C-3.
Key Challenges and Optimization Strategies
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Stereochemical Control :
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Macrocycle Strain :
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Functional Group Compatibility :
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Natural Extraction | 0.01–0.1% | Racemic | Low |
| Semisynthesis | 15–20% | Moderate | Moderate |
| Total Synthesis (TADA) | 8–12% | High | Low |
| Osmium Dihydroxylation | 30–40% | High | High |
Q & A
Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?
- Answer : Form teams integrating synthetic chemists, biophysicists, and data scientists. Use shared platforms (e.g., Benchling) for real-time data annotation. Apply CRDC subclass RDF2050103 (chemical engineering design) to bridge molecular synthesis and systems biology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
